molecular formula C8H5Cl2FO2 B1448911 Methyl 2,4-dichloro-3-fluorobenzoate CAS No. 1804514-49-5

Methyl 2,4-dichloro-3-fluorobenzoate

Cat. No. B1448911
M. Wt: 223.02 g/mol
InChI Key: XXQCEIDMMAQXAF-UHFFFAOYSA-N
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Description

“Methyl 2,4-dichloro-3-fluorobenzoate” (MDFB) is a chemical compound that belongs to the group of aromatic esters. It has the molecular formula C8H5Cl2FO2 . The average mass is 223.029 Da and the mono-isotopic mass is 221.965057 Da .


Molecular Structure Analysis

The molecular structure of MDFB consists of a benzoate ester group attached to a benzene ring, which is further substituted with two chlorine atoms and one fluorine atom .


Physical And Chemical Properties Analysis

MDFB is a white solid that is insoluble in water but soluble in organic solvents like methanol and chloroform. The average mass is 223.029 Da and the mono-isotopic mass is 221.965057 Da .

Scientific Research Applications

  • Organic Chemistry : Esters are often used in organic synthesis. They can act as a protecting group for carboxylic acids, which can then be selectively deprotected under certain conditions .
  • Pharmaceuticals : Many pharmaceuticals are esters, including some of the most commonly used drugs. For example, aspirin is an ester of salicylic acid .
  • Polymers : Esters are common in polymer chemistry, including polyester, a category of polymers which contain the ester functional group in their main chain .
  • Fragrances and Flavors : Many esters have distinctive odors and are used in perfumes and as artificial flavors .
  • Biodiesel Production : Esters of fatty acids are produced in the reaction between vegetable oils and methanol or ethanol in the production of biodiesel .
  • Plasticizers : Phthalate esters are used as plasticizers in PVC and other plastics to improve their flexibility .

“Methyl 2,4-dichloro-3-fluorobenzoate” is available for purchase from various chemical suppliers , and its structure and properties can be found in chemical databases . These resources might be able to provide more specific information about its applications.

Safety And Hazards

While specific safety data for MDFB is not available, related compounds like “Methyl 4-fluorobenzoate” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 2,4-dichloro-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQCEIDMMAQXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dichloro-3-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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